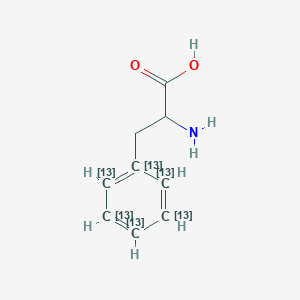

L-Phenylalanine (ring-13C6)

Vue d'ensemble

Description

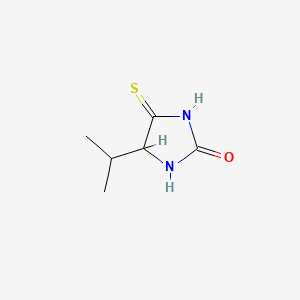

L-Phenylalanine (ring-13C6) is a labeled form of the essential amino acid phenylalanine . It is used in mass spectrometry imaging to trace important endogenous metabolites in biological tissue specimens . It is also used to synthesize isotope-labeled peptides for MS-based protein quantitation .

Synthesis Analysis

L-Phenylalanine (ring-13C6) is a protected amino acid used to synthesize isotope-labeled peptides for MS-based protein quantitation . The synthesis process involves the use of mass spectrometry imaging .Molecular Structure Analysis

The molecular structure of L-Phenylalanine (ring-13C6) is studied using mass spectrometry imaging . This technique allows for the spatiotemporal tracing of important endogenous metabolites in biological tissue specimens .Chemical Reactions Analysis

The chemical reactions involving L-Phenylalanine (ring-13C6) have been studied in the context of cancer metabolism . The kinetics of L-Phenylalanine (ring-13C6) and its conversion to tyrosine have been observed in non-small cell lung carcinoma .Applications De Recherche Scientifique

Cancer Metabolism Research

L-Phenylalanine (ring-13C6) is used in cancer metabolism studies to understand the metabolic reprogramming in tumorigenesis and tumor progression. It serves as a tracer in mass spectrometry imaging to spatiotemporally trace the kinetics of phenylalanine and its conversion to tyrosine in tumor tissues . This application is crucial for exploring local amino acid metabolism within the tumor and its microenvironment, providing insights into the metabolic activities that sustain cancer cell proliferation.

Metabolic Kinetics Imaging

The labeled compound is instrumental in metabolic kinetics imaging, particularly using MALDI-FTICR-MSI (Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry Imaging). It allows for the visualization of dynamic changes in the spatial distribution of amino acids in biological tissues . This technique is significant for studying the intra-tumoral distribution of essential amino acids and their metabolites.

Biomolecular NMR

In biomolecular NMR (Nuclear Magnetic Resonance), L-Phenylalanine (ring-13C6) is used for its isotopic labeling properties. The 13C6 label enhances the detection sensitivity in NMR spectroscopy, facilitating the study of protein structures, dynamics, and interactions . This application is fundamental in structural biology and proteomics.

Metabolomics and Proteomics

The compound finds application in metabolomics and proteomics to track and quantify metabolic changes in organisms. The 13C6 label allows for precise measurement of metabolic fluxes and the assessment of enzyme activities, which is vital for understanding disease mechanisms and discovering biomarkers .

Mécanisme D'action

Target of Action

L-Phenylalanine (ring-13C6) is primarily targeted towards amino acid metabolism within cells . It plays a crucial role in the metabolic reprogramming that is a common phenomenon in tumorigenesis and tumor progression .

Mode of Action

L-Phenylalanine (ring-13C6) interacts with its targets by being incorporated into the metabolic pathways of the cell . It is used as a tracer in mass spectrometry imaging to spatiotemporally trace important endogenous metabolites in biological tissue specimens .

Biochemical Pathways

The compound is involved in the phenylalanine to tyrosine conversion process . This process is part of the larger phenylalanine metabolism pathway, which is crucial for the synthesis of proteins and other important molecules within the cell .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine (ring-13C6) involves its distribution within the tissue after injection . The highest abundance of the compound was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . The overall enrichment of the compound showed a delayed temporal trend in the tumor due to the phenylalanine to tyrosine conversion process .

Result of Action

The result of the action of L-Phenylalanine (ring-13C6) is the spatiotemporal intra-tumoral distribution of the essential aromatic amino acid and its de-novo synthesized metabolite . This allows for the exploration of

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1+1,2+1,3+1,4+1,5+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-ZXJNGCBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Phenylalanine (ring-13C6) | |

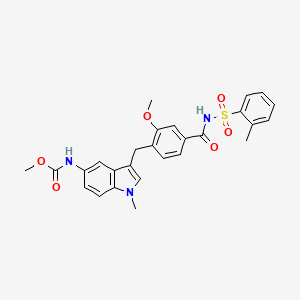

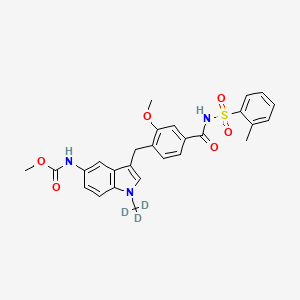

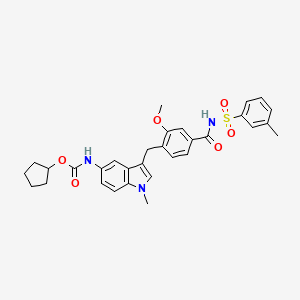

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Calcium bis[(3R,5R)-7-({(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoyl}amino)-3,5-dihydroxyheptanoate]](/img/structure/B588701.png)